molecular formula C16H19NO4 B2881438 ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate CAS No. 742094-83-3

ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate

Cat. No.: B2881438
CAS No.: 742094-83-3
M. Wt: 289.331
InChI Key: XMHHDTIHBBGRQT-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a benzopyran moiety fused to a piperidine ring via a spiro junction. The ethyl carboxylate group at the 1'-position and the 4-oxo-3,4-dihydro moiety on the benzopyran core define its structural and electronic characteristics. Spirocyclic compounds of this class are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability .

Properties

IUPAC Name

ethyl 4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-20-15(19)17-9-7-16(8-10-17)11-13(18)12-5-3-4-6-14(12)21-16/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHHDTIHBBGRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate typically involves the reaction of a benzopyran derivative with a piperidine derivative under specific conditions. One common method involves the use of ethyl diazoacetate as a key reagent. The reaction is carried out in the presence of a catalyst, such as triethylamine, and under reflux conditions in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the ketone group to an alcohol.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Melting Point (°C) Yield (%) Notable Features Reference
Ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate C₁₇H₁₉NO₄ 301.34 Ethyl ester, spiro junction - - Baseline compound for comparison
tert-Butyl 7-fluoro-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate C₁₈H₂₂FNO₄ 335.37 tert-Butyl ester, 7-fluoro substitution - - Enhanced lipophilicity and stability
1'-Acetyl-7-hydroxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one C₁₅H₁₇NO₄ 275.31 Acetyl, 7-hydroxy group - - Improved solubility via polar groups
Compound 9b (benzothiazine-pyrrolidine hybrid) C₂₆H₂₂N₂O₄S 468.53 Methyl, acenaphthene fusion 176–178 72 Hybrid heterocycle with thiazine core
BG14693 (methyl sulfonyl-thiophene derivative) C₁₈H₁₇NO₆S₂ 407.46 Sulfonyl, thiophene substituent - - Electronic modulation via sulfur

Key Comparative Insights

Substituent Effects on Physicochemical Properties
  • Ethyl vs. tert-Butyl Esters: The tert-butyl analog (C₁₈H₂₂FNO₄) exhibits higher molecular weight (335.37 vs. 301.34) and likely improved metabolic stability due to steric hindrance from the bulky tert-butyl group .
  • Hydroxy and Acetyl Modifications: The 7-hydroxy and 1'-acetyl derivatives (C₁₅H₁₇NO₄) demonstrate increased polarity, which may improve aqueous solubility but reduce membrane permeability .
Heterocyclic Core Variations
  • Benzothiazine-Pyrrolidine Hybrids () : Compounds like 9b (C₂₆H₂₂N₂O₄S) replace the benzopyran core with a benzothiazine system, introducing sulfur-based electronics. This alters π-π stacking interactions and redox properties, which could influence biological activity .
  • Pyrazolo-Pyridine Derivatives () : Ethyl 1-(4-methoxyphenyl)-7-oxo-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate shares the ethyl carboxylate group but features a pyrazolo-pyridine core. Such derivatives often exhibit enhanced kinase inhibition profiles .

Biological Activity

Ethyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC19H22N2O4
Molecular Weight342.4 g/mol
IUPAC NameThis compound
InChI KeyBCBYXCDVANNBKC-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)C#N

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound's spirocyclic structure contributes to its ability to engage with enzyme active sites or receptor binding domains. The presence of functional groups such as the carbonyl and cyano groups enhances its reactivity and potential for hydrogen bonding.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary investigations suggest that the compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Antimicrobial Properties : this compound has demonstrated activity against various bacterial strains in vitro.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of various spirocyclic compounds, including this compound. The results indicated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured cells compared to controls. This suggests a protective effect against oxidative damage.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, this compound was shown to downregulate the expression of inflammatory markers such as TNF-alpha and IL-6. This finding supports its potential as an anti-inflammatory agent.

Case Study 3: Antimicrobial Efficacy

A series of antimicrobial assays revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated moderate antibacterial activity, warranting further investigation into its mechanism of action.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
Ethyl 4-Oxo-3,4-Dihydrospiro[1-benzopyran...HighModerateModerate
Tert-butyl 6-cyano-4-oxo...ModerateHighLow
Similar spirocyclic derivativesVariableVariableVariable

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